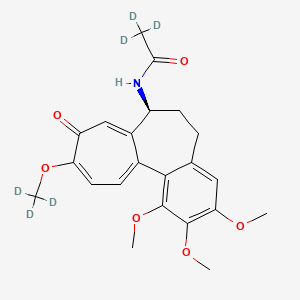
Colchicin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colchicine-d6 is intended for use as an internal standard for the quantification of colchicine by GC- or LC-MS. Colchicine is an inhibitor of microtubule polymerization (IC50 = 3.2 μM) that binds to tubulin, which disrupts spindle formation during mitosis. It inhibits growth of MCF-7 human breast carcinoma cells with an IC50 value of 13 nM. Colchicine has anti-inflammatory activity, inhibiting neutrophil motility and activity when used at a dose of 5 μmol/kg in a mouse model of gout and preventing the deposition of uric acid.
Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)
Wissenschaftliche Forschungsanwendungen
Herz-Kreislauf-Medizin
Colchicin-d6, abgeleitet vom alten pflanzlichen Arzneimittel Colchicum autumnale, hat sich als entzündungshemmendes Mittel bei Herz-Kreislauf-Erkrankungen als wirksam erwiesen. Insbesondere wurde es zur Behandlung von:
- Koronare Herzkrankheit (KHK): Klinische Studien wie COLCOT und LoDoCo2 bestätigen die heilende Wirkung der Langzeiteinnahme von Colchicin bei der Reduzierung kardiovaskulärer Ereignisse bei KHK-Patienten .
Zukünftige Richtungen
This compound, als bioaktiver Bestandteil eines alten Heilkrauts, verspricht vielversprechende neue Wege in der Herz-Kreislauf-Medizin und darüber hinaus.
Weitere detaillierte Informationen finden Sie in der pharmakologischen Übersicht von Zhang et al . Denken Sie daran, dass die Forschung noch im Gange ist und das volle Potenzial von this compound noch weitere Erkundungen erfordert.
Zhang, F.-S., He, Q.-Z., Qin, C. H., Little, P. J., Weng, J.-P., & Xu, S.-W. (2022). Therapeutic potential of colchicine in cardiovascular medicine: a pharmacological review. Acta Pharmacologica Sinica, 43(11), 2173–2190. Read the full article.
Wirkmechanismus
Target of Action
Colchicine-d6, a deuterium-labeled variant of Colchicine , primarily targets tubulin, a globular protein that is the main constituent of microtubules in cells . It also targets the NLRP3 inflammasome and interleukin-1β (IL-1β), key components of the inflammatory response .
Mode of Action
Colchicine-d6 binds to tubulin monomers, preventing their polymerization into microtubules . This disrupts various cellular processes, including cell division, signal transduction, regulation of gene expression, and migration . Additionally, Colchicine-d6 inhibits the assembly of the NLRP3 inflammasome and reduces IL-1β production, thereby attenuating inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Colchicine-d6 is the tubulin polymerization pathway . By inhibiting this pathway, Colchicine-d6 disrupts the formation of microtubules, leading to downstream effects such as the inhibition of cell division and migration . It also impacts the inflammatory pathway by inhibiting the NLRP3 inflammasome and reducing IL-1β production .
Pharmacokinetics
Colchicine-d6 is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . Colchicine-d6 is primarily eliminated by hepatobiliary excretion, with renal excretion accounting for 10–20% of elimination in patients with normal renal function .
Result of Action
At the cellular level, Colchicine-d6 inhibits several processes, including endothelial cell dysfunction and inflammation, smooth muscle cell proliferation and migration, macrophage chemotaxis, migration, and adhesion, and platelet activation . At the molecular level, it reduces proinflammatory cytokine release and inhibits NF-κB signaling and NLRP3 inflammasome activation .
Action Environment
For instance, the presence of other drugs metabolized by the same enzymes (P-gp and CYP3A4) can affect the metabolism and bioavailability of Colchicine . Additionally, factors such as the patient’s age, renal function, and overall health status can also influence the drug’s efficacy and safety .
Biochemische Analyse
Biochemical Properties
Colchicine-d6 plays a significant role in biochemical reactions by inhibiting microtubule polymerization. It interacts with tubulin, a protein that is a key component of microtubules, by binding to its colchicine-binding site. This interaction prevents the assembly of tubulin into microtubules, thereby disrupting the microtubule network within the cell. Additionally, Colchicine-d6 acts as a competitive antagonist of the α3 glycine receptors (GlyRs), which are involved in inhibitory neurotransmission .
Cellular Effects
Colchicine-d6 has profound effects on various types of cells and cellular processes. By disrupting microtubule polymerization, it affects cell division, leading to cell cycle arrest at the metaphase stage. This disruption also impacts intracellular transport, as microtubules serve as tracks for the movement of organelles and vesicles. Furthermore, Colchicine-d6 influences cell signaling pathways, gene expression, and cellular metabolism by altering the structural integrity of the cytoskeleton .
Molecular Mechanism
The molecular mechanism of Colchicine-d6 involves its binding to the colchicine-binding site on tubulin, which inhibits the polymerization of tubulin into microtubules. This inhibition leads to the destabilization of the microtubule network, affecting various cellular functions. Colchicine-d6 also modulates the activity of α3 glycine receptors by acting as a competitive antagonist, which can influence inhibitory neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Colchicine-d6 can change over time. The stability and degradation of Colchicine-d6 are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Colchicine-d6 can lead to sustained disruption of microtubule dynamics, resulting in long-term changes in cell morphology and function. Additionally, the stability of Colchicine-d6 in various experimental conditions must be considered to ensure accurate and reproducible results .
Dosage Effects in Animal Models
The effects of Colchicine-d6 vary with different dosages in animal models. At low doses, Colchicine-d6 can effectively inhibit microtubule polymerization without causing significant toxicity. At higher doses, Colchicine-d6 can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse outcomes .
Metabolic Pathways
Colchicine-d6 is involved in metabolic pathways related to microtubule dynamics and neurotransmission. It interacts with enzymes and cofactors that regulate tubulin polymerization and depolymerization. Additionally, Colchicine-d6 can affect metabolic flux and metabolite levels by altering the stability and function of the microtubule network. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, Colchicine-d6 is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The transport and distribution of Colchicine-d6 are essential for its effectiveness in disrupting microtubule dynamics and modulating cellular functions .
Subcellular Localization
The subcellular localization of Colchicine-d6 is primarily associated with the microtubule network. It targets tubulin and accumulates in regions where microtubule polymerization occurs. Post-translational modifications and targeting signals may direct Colchicine-d6 to specific compartments or organelles, influencing its activity and function within the cell .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-9-oxo-10-(trideuteriomethoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-BLYUGYDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary application of colchicine-d6 in the provided research papers?
A1: Colchicine-d6 serves as an internal standard (IS) in analytical methods designed to quantify colchicine levels in biological samples [, , ]. These methods, employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for pharmacokinetic studies and clinical applications, including the diagnosis of colchicine poisoning [, , ].
Q2: Why is colchicine-d6 preferred over colchicine as the internal standard in these analytical methods?
A2: Colchicine-d6, a deuterated analog of colchicine, shares similar chemical properties with the analyte. This similarity ensures comparable extraction efficiency and chromatographic behavior, enhancing the accuracy and reliability of colchicine quantification in complex matrices like blood or plasma [, , ]. The use of a stable isotope-labeled IS like colchicine-d6 helps account for potential variations during sample preparation and analysis.
Q3: How does the selection of colchicine-d6 as the internal standard impact the sensitivity and reliability of colchicine detection?
A3: The use of colchicine-d6 contributes significantly to the sensitivity and reliability of the developed analytical methods [, , ]. The researchers achieved low detection limits for colchicine in biological samples, enabling accurate quantification even at trace levels. For instance, one study reported a linear range of 0.010-10.0 ng/mL for colchicine in human plasma []. This high sensitivity is crucial for monitoring therapeutic drug levels and diagnosing potential poisoning cases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
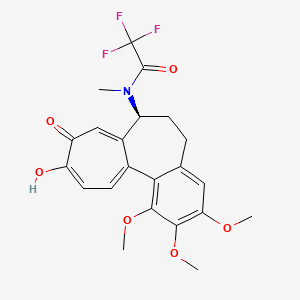

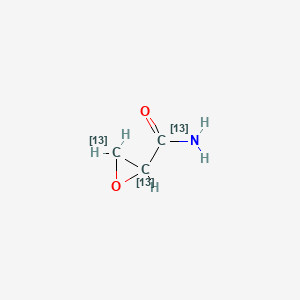
![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)

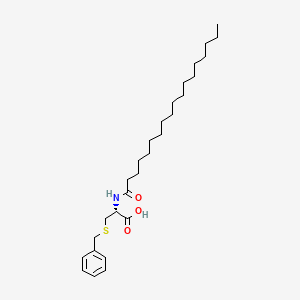
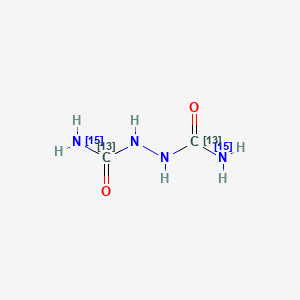
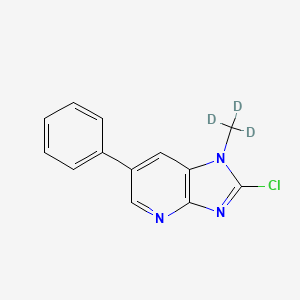
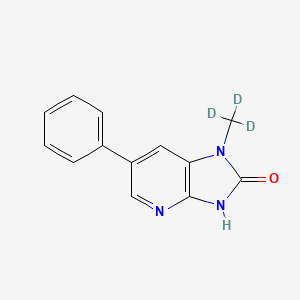
![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
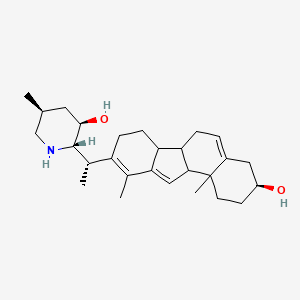
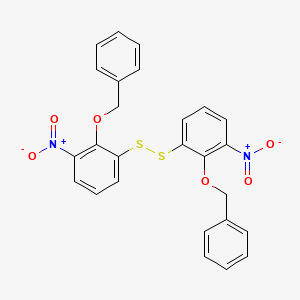
![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)
